BenchChemオンラインストアへようこそ!

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Stereochemistry 19-nor-vitamin D Enantiomeric purity

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol (CAS 139356-37-9) is a synthetic cyclohexylidene derivative bearing two tert‑butyldimethylsilyl (TBS) protecting groups at the 3R and 5R positions and a primary alcohol side‑chain. The compound belongs to the class of protected A‑ring precursors that are employed in the convergent synthesis of biologically active 19‑nor‑vitamin D analogs, most notably paricalcitol (19‑nor‑1α,25‑dihydroxyvitamin D₂).

Molecular Formula C20H42O3Si2
Molecular Weight 386.7 g/mol
CAS No. 139356-37-9
Cat. No. B171324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol
CAS139356-37-9
Molecular FormulaC20H42O3Si2
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3/t17-,18-/m1/s1
InChIKeyYDSSQNPZARKZPC-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol (CAS 139356-37-9): A Protected A‑Ring Building Block for 19‑Nor‑Vitamin D Analogs


2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol (CAS 139356-37-9) is a synthetic cyclohexylidene derivative bearing two tert‑butyldimethylsilyl (TBS) protecting groups at the 3R and 5R positions and a primary alcohol side‑chain [1]. The compound belongs to the class of protected A‑ring precursors that are employed in the convergent synthesis of biologically active 19‑nor‑vitamin D analogs, most notably paricalcitol (19‑nor‑1α,25‑dihydroxyvitamin D₂) [2]. It is catalogued as Paricalcitol Impurity 9 (also designated Impurity B001 and Paricalcitol‑7) and serves as both a process intermediate and a reference standard for pharmaceutical analytical methods .

Why Generic Substitution of CAS 139356‑37‑9 Fails in Regulated 19‑Nor‑Vitamin D Synthesis


19‑Nor‑vitamin D analogs require precise control of the A‑ring stereochemistry and the hydroxyl‑protecting‑group strategy to ensure successful Horner‑Wadsworth‑Emmons (HWE) coupling with the CD‑ring fragment and subsequent global deprotection [1]. The (3R,5R) configuration embedded in CAS 139356‑37‑9 is essential for generating the 1α,3β‑diol motif of the active drug; the (3S,5S) enantiomer or the diastereomeric (3R,5S) compound would produce an A‑ring with inverted or mismatched stereochemistry, leading to a biologically inactive epimer [2]. Furthermore, the TBS groups provide a kinetic stability window that is distinct from other silyl protecting groups (e.g., TMS or TIPS) during the multiple synthetic steps that precede deprotection, and direct substitution with the free diol (CAS 139356‑38‑0) or a mono‑protected analog introduces unacceptable side‑reactivity at the unprotected hydroxyl position .

Quantitative Differentiation of CAS 139356‑37‑9 from Its Closest Analogs


Chiral Identity: (3R,5R) Configuration vs. (3S,5S) and (3R,5S) Diastereomers

CAS 139356‑37‑9 is specified as the single (3R,5R) enantiomer, whereas the (3S,5S) enantiomer (CAS 139356‑35‑7, the corresponding cyclohexanone precursor) and the (3R,5S) diastereomer lack documented utility in the convergent HWE route to paricalcitol . The (3R,5R) configuration matches the 1α,3β‑diol geometry of the natural vitamin D A‑ring, while the (3S,5S) isomer would afford the ent‑A‑ring, and the (3R,5S) isomer would give the 1α,3α‑ or 1β,3β‑configured product, all of which are expected to exhibit drastically reduced vitamin D receptor (VDR) binding [1].

Stereochemistry 19-nor-vitamin D Enantiomeric purity

Protecting‑Group Strategy: bis‑TBS vs. Free Diol and Mono‑Protected Analogs

The bis‑TBS protected cyclohexylidene ethanol (CAS 139356‑37‑9) provides two orthogonal silyl protections that remain intact through the HWE olefination and subsequent steps, whereas the free diol 2‑((3R,5R)‑3,5‑dihydroxycyclohexylidene)ethanol (no discrete CAS) would participate in undesired O‑alkylation or oxidation side reactions under the strongly basic HWE conditions [1]. The chloro analog (CAS 139356‑38‑0, Paricalcitol Impurity 30) carries a 2‑chloroethylidene group in place of the 2‑hydroxyethylidene group, rendering it unsuitable for further chain elongation without additional functional‑group interconversion .

Protecting group Silyl ether Orthogonal deprotection

Purity Specification and Analytical Reference Standard Utility

Commercially available batches of CAS 139356‑37‑9 are certified at ≥95% purity by HPLC and are supplied with full characterization data (NMR, MS, HPLC chromatograms) for use as a Paricalcitol Impurity 9 reference standard . The USP monograph for Paricalcitol Injection establishes a limit of NMT 1.0% for each specified related compound (Related Compound A at RRT 0.63 and Related Compound B at RRT 0.79 relative to paricalcitol) [1]. While the exact RRT of Impurity 9 is not disclosed in the public monograph, its identification as a specified impurity necessitates a well‑characterized reference standard for method validation and quality control in ANDA/DMF submissions [2].

HPLC Reference standard Impurity profiling

Optimal Application Scenarios for CAS 139356‑37‑9 Based on Quantitative Evidence


Convergent Synthesis of Paricalcitol via HWE Coupling of the Protected A‑Ring

CAS 139356‑37‑9 serves as the protected A‑ring fragment in the convergent synthesis of paricalcitol (19‑nor‑1α,25‑dihydroxyvitamin D₂). After oxidation to the corresponding aldehyde, it undergoes Horner‑Wadsworth‑Emmons coupling with the CD‑ring phosphine oxide (Paricalcitol Intermediate A, CAS 139356‑39‑1) to construct the vitamin D triene system [1]. The (3R,5R) stereochemistry and TBS protection are essential for this transformation; alternative stereoisomers or protecting‑group combinations would require complete re‑optimization of the coupling conditions [2].

Pharmaceutical Impurity Reference Standard for ANDA/DMF Filing

As Paricalcitol Impurity 9 (Impurity B001), CAS 139356‑37‑9 is used as a certified reference standard for HPLC impurity profiling, method validation, and stability studies in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic paricalcitol products [1]. The USP monograph for Paricalcitol Injection specifies limits for related compounds, and a characterized reference standard of defined purity (≥95%) is indispensable for demonstrating that the generic product meets the compendial requirement of NMT 0.5% total impurities [2].

Synthesis of Structurally Related 19‑Nor‑Vitamin D Analogs

The same cyclohexylidene ethanol scaffold, with appropriate modification of the side‑chain fragment, can be employed to prepare other 19‑nor‑vitamin D analogs beyond paricalcitol, including calcitriol analogs with varied side‑chain structures [1]. The bis‑TBS protected A‑ring is a versatile platform for structure‑activity relationship (SAR) studies exploring modifications at the C‑2, C‑4, and side‑chain positions of the seco‑steroid skeleton [2].

Quote Request

Request a Quote for 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.